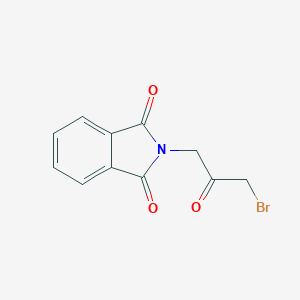

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(3-bromo-2-oxopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJGOLHFNVIVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278424 | |

| Record name | 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-26-0 | |

| Record name | 6284-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6284-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis protocol for 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

An In-depth Technical Guide to the Synthesis of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Introduction: The Synthetic Utility of a Versatile Building Block

This compound, also known as N-(3-bromo-2-oxopropyl)phthalimide, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a derivative of phthalimide, it serves as a masked primary amine, a foundational component of the Gabriel synthesis.[1][2] The presence of an α-bromoketone moiety introduces a highly reactive electrophilic center, making this molecule a versatile precursor for the construction of a wide range of nitrogen-containing heterocyclic compounds and other complex molecular architectures. Phthalimide derivatives themselves have been explored for various pharmacological activities, including as potential anti-cancer agents, further underscoring the importance of their synthetic intermediates.[3]

This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for its handling and preparation.

Reaction Mechanism and Rationale

The synthesis of the title compound is a classic example of the Gabriel synthesis, a robust method for preparing primary amines by avoiding the over-alkylation common with other methods.[1][2] The process involves two key stages:

-

Deprotonation of Phthalimide: Phthalimide is treated with a base, typically potassium hydroxide (KOH), to deprotonate the acidic N-H bond. The resulting phthalimide anion is an excellent nucleophile, stabilized by the resonance delocalization of the negative charge across the two adjacent carbonyl groups.[1][2][4]

-

Nucleophilic Substitution (SN2): The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. In this specific synthesis, the alkylating agent is 1,3-dibromoacetone. The reaction proceeds via an SN2 mechanism, where the phthalimide anion displaces one of the bromide ions, forming the N-C bond and yielding the desired product.[2] Using a di-halogenated substrate like 1,3-dibromoacetone requires careful control of reaction conditions to favor mono-substitution.

The overall transformation is depicted below:

Caption: Reaction mechanism for the synthesis of the title compound.

Materials and Equipment

Successful synthesis requires high-purity reagents and appropriate laboratory apparatus.

| Reagents & Chemicals | Equipment |

| Phthalimide | Two-necked round-bottom flask (250 mL) |

| Potassium Hydroxide (KOH) | Reflux condenser |

| 1,3-Dibromoacetone | Magnetic stirrer and stir bar |

| Dimethylformamide (DMF), anhydrous | Heating mantle with temperature control |

| Ethanol (for recrystallization) | Buchner funnel and filter flask |

| Chloroform (for extraction) | Beakers and Erlenmeyer flasks |

| Deionized Water | Graduated cylinders |

| Saturated Sodium Bicarbonate solution | Rotary evaporator (optional) |

| Anhydrous Sodium Sulfate | Standard laboratory glassware |

Detailed Experimental Protocol

This protocol is divided into two main parts: the formation of the potassium phthalimide salt and the subsequent alkylation reaction.

Part A: Preparation of Potassium Phthalimide

This step can be skipped if commercially available potassium phthalimide is used.

-

Dissolution: In a 250 mL round-bottom flask, dissolve 8.5 g (0.15 mol) of potassium hydroxide in 100 mL of absolute ethanol. Gentle heating may be required.[5]

-

Addition of Phthalimide: To the warm solution, add 22.1 g (0.15 mol) of phthalimide.

-

Precipitation: Stir the mixture. A white precipitate of potassium phthalimide will form almost immediately.[5]

-

Isolation: Cool the mixture to room temperature, and then filter the precipitate using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with acetone to remove any unreacted phthalimide.[5] Dry the potassium phthalimide thoroughly before proceeding.

Part B: Synthesis of this compound

-

Setup: Assemble a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add 18.5 g (0.10 mol) of potassium phthalimide and 100 mL of anhydrous dimethylformamide (DMF).[6][7]

-

Stirring: Begin stirring the suspension to ensure it is well-mixed.

-

Alkylation: Slowly add a solution of 23.7 g (0.11 mol, 1.1 equivalents) of 1,3-dibromoacetone in 25 mL of anhydrous DMF to the flask.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold deionized water with stirring. A precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove DMF and potassium bromide.

-

Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₁H₈BrNO₃[8] |

| Molecular Weight | 282.09 g/mol [8] |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~110-114 °C (literature values may vary) |

| IR (KBr, cm⁻¹) | ~1775, 1715 (C=O, imide), ~1730 (C=O, ketone), ~1390 (C-N) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.9-7.7 (m, 4H, Ar-H), ~4.8 (s, 2H, N-CH₂), ~4.1 (s, 2H, Br-CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~198 (C=O, ketone), ~167 (C=O, imide), ~134, ~132, ~124 (Ar-C), ~48 (N-CH₂), ~35 (Br-CH₂) |

Note: NMR and IR values are approximate and should be confirmed by experimental analysis.

Experimental Workflow

The entire process from starting materials to the final purified product is summarized in the workflow diagram below.

Caption: Step-by-step experimental workflow for the synthesis.

Critical Safety Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

-

1,3-Dibromoacetone and Related Compounds: α-Haloketones like 1,3-dibromoacetone and bromoacetone are highly toxic, lachrymatory (tear-inducing), and can be fatal if inhaled.[9][10][11] All manipulations involving this reagent must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Handling: Avoid inhalation of dust and vapors.[12] Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][13]

-

Solvents: Dimethylformamide (DMF) is a skin and respiratory irritant. Handle it in a well-ventilated area or fume hood.

-

Base: Potassium hydroxide (KOH) is corrosive and can cause severe burns. Handle with care.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour organic solvents or halogenated waste down the drain.

By following this detailed guide and adhering to all safety precautions, researchers can reliably synthesize this compound for use in further chemical exploration.

References

- 1,3-Dibromo-1,3-dichloroacetone|62874-84-4|MSDS - DC Chemicals. (2025, November 11). DC Chemicals.

- Bromoacetone (stabilized with MgO) Safety Data Sheet. (2024, March 14). Tokyo Chemical Industry Co., Ltd.

- 1,3-Dibromo-2-propanone Safety Data Sheet. (2025, December 24). Thermo Fisher Scientific.

-

Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2646. Available at: [Link]

- 1,3-Dichloroacetone Safety Data Sheet. (2010, December 3). Fisher Scientific.

- Bromoacetone Safety Data Sheet. (2024, March 5). FUJIFILM Wako Pure Chemical Corporation.

-

Preparation of Phthalimide. BYJU'S. Available at: [Link]

-

Gabriel phthalimide synthesis. Khan Academy. Available at: [Link]

-

Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. ResearchGate. Available at: [Link]

-

Synthesis of N-(3-bromopropyl)-phthalimide. PrepChem.com. Available at: [Link]

-

Phthalimide, N-(2-bromoethyl). Organic Syntheses. Available at: [Link]

- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- Billman, J. H., & Cash, R. V. (1951). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 61.

- Andrade-Jorge, E., et al. (2018). Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay. Medicinal Chemistry Research, 27, 2426-2436.

-

Gabriel Phthalimide Synthesis Mechanism. Unacademy. Available at: [Link]

- Method for preparing n-(ω-bromoalkyl)phthalimides. (2004). Google Patents. (US20040176613A1).

-

Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. ResearchGate. Available at: [Link]

- Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 93.

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.

-

Gabriel phthalimide Reaction: Selective preparation of Primary Amine. (2019). YouTube. Available at: [Link]

- Processes for preparing isoindoline-1,3-dione compounds. (2014). Google Patents. (US9133161B2).

-

Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. ResearchGate. Available at: [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(3-bromopropyl)-. NIST WebBook. Available at: [Link]

-

The reaction scheme is as follows: Phthalimide reacts with KOH... (2025). Filo. Available at: [Link]

- Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(02), 167-179.

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

- 8. 6284-26-0|this compound|BLD Pharm [bldpharm.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. 1,3-Dibromo-1,3-dichloroacetone|62874-84-4|MSDS [dcchemicals.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione (CAS No. 6284-26-0), a bifunctional reagent of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The molecule incorporates two key reactive features: the phthalimide group, a classical precursor to primary amines, and an α-bromoketone moiety, a potent electrophilic site for alkylation reactions. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, discusses its chemical reactivity and potential applications, and provides essential safety and handling guidelines. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile chemical building block in their research endeavors.

Introduction: A Versatile Bifunctional Reagent

This compound belongs to the phthalimide class of compounds. The isoindoline-1,3-dione core is a foundational structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and cholinesterase inhibitory effects[1][2]. The true synthetic utility of the title compound, however, lies in its bifunctional nature.

The structure features:

-

An α-bromoketone : This functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions. This makes the compound an excellent alkylating agent for introducing a protected aminomethyl ketone moiety onto various substrates.

-

A Phthalimide group : This serves as a masked primary amine. The Gabriel synthesis, a cornerstone of amine synthesis, utilizes the phthalimide group's ability to be cleanly hydrolyzed or hydrazinolyzed to reveal the primary amine after it has served its purpose as a protecting group.

This unique combination makes this compound a valuable intermediate for constructing more complex molecules, particularly in the development of novel pharmaceutical agents and chemical probes.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in research. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 6284-26-0 | [3][4] |

| Molecular Formula | C₁₁H₈BrNO₃ | [3] |

| Molecular Weight | 282.09 g/mol | [3] |

| IUPAC Name | 2-(3-bromo-2-oxopropyl)isoindole-1,3-dione | |

| InChI Key | AZJGOLHFNVIVMO-UHFFFAOYSA-N | |

| Synonyms | Not widely available |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Powder | |

| Melting Point | 147-148 °C | |

| Solubility | Data not widely published; likely soluble in polar aprotic solvents like DMF, DMSO, and chlorinated solvents. | |

| Purity | Commercially available up to 95% | [5] |

A sharp melting point of 147-148 °C is indicative of high purity, a critical parameter for reproducible downstream applications in medicinal chemistry. While comprehensive solubility data is not available, its structure suggests good solubility in polar aprotic solvents commonly used for SN2 reactions. Spectroscopic data including NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[4]

Synthesis and Purification

While a specific peer-reviewed synthesis for this compound is not prominently published, its structure strongly suggests a straightforward synthesis via a nucleophilic substitution reaction, analogous to the well-established Gabriel synthesis of primary amines. The logical precursors are potassium phthalimide and a suitable three-carbon α,α'-dihaloketone, such as 1,3-dibromoacetone.

The causality behind this choice is clear: potassium phthalimide provides a potent, non-basic nitrogen nucleophile. 1,3-dibromoacetone offers the required carbon skeleton with two electrophilic sites. By controlling the stoichiometry (using a slight excess of the dibromide is often avoided to prevent double substitution), a clean SN2 reaction can be favored at one of the brominated carbons.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for N-alkylation of phthalimides.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide (1.0 equivalent).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.5 M concentration).

-

Reagent Addition: In a separate flask, dissolve 1,3-dibromoacetone (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring phthalimide suspension at room temperature over 20-30 minutes. The use of a slight excess of the electrophile ensures complete consumption of the phthalimide salt.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the phthalimide starting material. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual DMF and potassium bromide byproduct. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Chemical Reactivity and Applications

The synthetic value of this compound stems from the predictable reactivity of its α-bromoketone functional group. This moiety is a powerful electrophile, making the compound an ideal reagent for the alkylation of a wide variety of nucleophiles.

Key Reactions:

-

Alkylation of Amines, Thiols, and Alcohols: It can react with primary and secondary amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This is particularly useful for attaching the phthalimido-protected aminoketone sidechain to a molecule of interest.

-

Synthesis of Heterocycles: It can serve as a precursor in the synthesis of various nitrogen-containing heterocycles through condensation and cyclization reactions.

This reactivity profile positions the compound as a key building block in multi-step syntheses within drug discovery programs. The phthalimide group acts as a stable protecting group for a primary amine, which can be unveiled at a later stage of the synthesis, providing a handle for further functionalization. The broader class of isoindoline-1,3-dione derivatives has been investigated for various therapeutic areas, underscoring the importance of intermediates like this for generating novel molecular diversity[6][7].

Caption: General reactivity pathway with a nucleophile (Nu-H).

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. The available safety data indicates that the compound is a hazardous substance.[3]

Hazard Summary:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[3]

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]

Conclusion

This compound is a highly valuable synthetic intermediate for chemical and pharmaceutical research. Its bifunctional nature, combining a reactive α-bromoketone for alkylation and a protected primary amine in the form of a phthalimide, provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in the laboratory. This compound represents a key tool for researchers aiming to develop novel therapeutics and other advanced chemical entities.

References

-

Capot Chemical. (2026). MSDS of 2-(3-BROMO-2-OXO-PROPYL)-ISOINDOLE-1,3-DIONE. Link

-

Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2646. Link

-

Thor Specialities (UK) LTD. (2019). Safety data sheet ACTICIDE LT 2. Link

-

BLDpharm. (n.d.). 6284-26-0 | this compound. Retrieved January 15, 2026, from Link

-

Sigma-Aldrich. (2025). Safety Data Sheet for Brominated nitropropanediol. Link

-

Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Bromo-2-nitro-1,3-propanediol. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21611, N-3-Bromopropylphthalimide. Retrieved January 15, 2026, from Link

-

Sigma-Aldrich. (n.d.). 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved January 15, 2026, from Link

-

Taiwo, O. S., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Link

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Link

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for a related synthesis. Link

-

ChemicalBook. (n.d.). 2-(3-BROMO-1-METHYL-2-OXOPROPYL)-L H-ISINDOLE-1,3-(2H)-DIONE. Retrieved January 15, 2026, from Link

-

Biosynth. (n.d.). This compound, 95% Purity. Retrieved January 15, 2026, from Link

-

ResearchGate. (2009). (PDF) 2-(3-Bromopropyl)isoindoline-1,3-dione. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11325, 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. Retrieved January 15, 2026, from Link

-

MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Link

-

Chemsrc. (2025). 2-Bromo-1H-isoindole-1,3(2H)-dione. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177333550, 2-(3-bromo-2-oxopropyl)-3H-isoindol-1-one. Retrieved January 15, 2026, from Link

-

ResearchGate. (2012). (PDF) 2-(2-Bromoethyl)isoindoline-1,3-dione. Link

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(3-bromopropyl)-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from Link

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from Link

-

MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Link

-

PubMed. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Link

-

Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Link

-

Google Patents. (2014). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds. Link

-

ResearchGate. (2022). (PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction. Link

-

ChemicalBook. (n.d.). N-(3-BROMOPROPYL)PHTHALIMIDE. Retrieved January 15, 2026, from Link

-

PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Link

-

Pharmaffiliates. (n.d.). N-(2-Bromoethyl)phthalimide. Retrieved January 15, 2026, from Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. 6284-26-0|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. mdpi.com [mdpi.com]

- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Literature review on isoindoline-1,3-dione derivatives in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of Isoindoline-1,3-dione Derivatives

Introduction: The Privileged Scaffold

The isoindoline-1,3-dione, commonly known as the phthalimide core, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique structural architecture, featuring a hydrophobic aryl ring and a hydrogen-bonding domain, allows it to interact with a wide array of biological targets.[2] This versatility has cemented its status as a key structural unit in numerous biologically active molecules.[3] The historical context of thalidomide, while infamous, was a stark indicator of the profound biological impact this scaffold could exert. Modern medicinal chemistry has successfully repurposed and refined this core, leading to the development of highly successful immunomodulatory drugs like lenalidomide and pomalidomide for treating multiple myeloma.[3][4] Beyond this established success, ongoing research continues to uncover a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making it a fertile ground for drug discovery.[3][5]

This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, multifaceted biological activities, and structure-activity relationships of novel isoindoline-1,3-dione derivatives.

Core Synthesis Strategies

The construction of the N-substituted isoindoline-1,3-dione scaffold is typically robust and efficient. The most prevalent methodology involves the dehydrative condensation of phthalic anhydride (or its substituted derivatives) with a primary amine or a related nucleophile, such as an amino acid or acyl-hydrazide.[1][2][5]

The reaction is generally performed in a high-boiling point solvent like glacial acetic acid or toluene under reflux conditions.[1][6] This process occurs in a two-step, one-pot sequence. Initially, the amine attacks the anhydride to form a phthalamic acid intermediate. Subsequently, intramolecular cyclization via dehydration yields the final, stable imide product.[1][7] The accessibility of diverse primary amines and substituted phthalic anhydrides allows for the creation of large, structurally varied libraries for screening.

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic potential against a wide range of cancer cell lines, including cervical (HeLa), glioma (C6), lung adenocarcinoma (A549), and various blood cancers.[8][9][10] Their anticancer effects are not monolithic but arise from a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.[9][11]

Mechanism of Action: Many derivatives function by modulating pathways essential for cancer cell survival and proliferation. For instance, studies have shown that certain compounds can induce apoptosis (programmed cell death) and necrosis in cancer cells.[9] The anticancer activities are highly dependent on the functional groups attached to the core structure, which influence the molecule's interaction with biological targets like protein kinases (e.g., mTOR, hRS6KB1) or its ability to generate reactive oxygen species.[12]

Structure-Activity Relationship (SAR): The anticancer potency of these derivatives can be finely tuned through chemical modification.

-

Aromatic Substituents: The introduction of an acetyl group on a phenyl ring attached to the imide nitrogen, particularly a bromoacetyl group, has been shown to confer potent cytotoxicity against blood cancer cell lines.[9]

-

Functional Groups: The presence of silyl ether (-OTBDMS), hydroxyl (-OH), and halogen (-Br) groups on the isoindoline skeleton can significantly enhance anticancer activity.[12] Notably, compounds containing both a silyl ether and a bromine atom exhibited higher potency against colon (Caco-2) and breast (MCF-7) cancer cell lines than the chemotherapy drug cisplatin.[12]

-

Hybrid Molecules: Fusing the isoindoline-1,3-dione moiety with other heterocyclic systems, such as 1,2,4-triazine, has yielded derivatives with moderate activity against kidney and non-small cell lung cancer.[7]

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC50 / CC50 |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | 3.81 µg/mL |

| Compound 7 (containing azide and silyl ether) | A549 (Lung) | 19.41 µM |

| Compound 13 (containing silyl ether and -Br) | Caco-2 (Colon) | More active than cisplatin |

| Compound 16 (containing silyl ether and -Br) | MCF-7 (Breast) | More active than cisplatin |

Table references:[9]

Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases. Isoindoline-1,3-dione derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key inflammatory enzymes and modulate cytokine production.[13][14]

Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[15][16] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[16] By blocking COX activity, these derivatives can effectively reduce the inflammatory response.[15] Some derivatives also modulate the production of cytokines, such as suppressing tumor necrosis factor-alpha (TNF-α) from monocytes and macrophages, further contributing to their anti-inflammatory profile.[13]

Structure-Activity Relationship (SAR):

-

Aminoacetylenic Side Chains: The introduction of N-[4-(t-amino-yl)-but-2-yn-1-yl] side chains has produced compounds with significant, dose-related inhibition of carrageenan-induced edema in rats.[15] The nature of the cyclic amino group (e.g., piperidine vs. azepane) influences the potency and COX selectivity.[13][15]

-

Arylpiperazine Moieties: Linking an arylpiperazine group to the phthalimide core via an acetyl linker creates derivatives with strong interactions within the active sites of COX enzymes, heralding potent blocking effects.[16] The presence of an aromatic moiety is considered important for affinity to COX-2.[16]

Quantitative Anti-inflammatory Data

| Compound Series | Target/Assay | Activity/Selectivity |

| ZM Compounds (Aminoacetylenic derivatives) | Carrageenan-induced edema | Significant, dose-dependent inhibition |

| ZM Compounds (Aminoacetylenic derivatives) | COX-1 / COX-2 Inhibition | Showed inhibition of both enzymes, with some derivatives exhibiting slightly higher activity against COX-2. |

| Arylpiperazine Derivatives | COX-1 / COX-2 Inhibition | Several compounds showed strong inhibition, with some being more selective for COX-1 and others for COX-2. |

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The isoindoline-1,3-dione scaffold has been successfully exploited to develop compounds with activity against a range of bacteria and fungi.[3][18][19]

Mechanism of Action: The precise mechanisms are varied and depend on the specific derivative. However, the hydrophobic nature of the phthalimide core is thought to enhance the ability of these compounds to cross biological membranes, such as the cell walls of bacteria and fungi.[3] Once inside, they can interfere with essential cellular processes.

Structure-Activity Relationship (SAR):

-

Hybridization with Other Pharmacophores: Incorporating moieties like chalcone, pyrazole, and pyrimidine into the phthalimide structure has yielded compounds with significant antimicrobial properties. For example, a pyrazoline-containing derivative showed broad-spectrum antibacterial activity, while a chalcone-containing derivative displayed promising antifungal activity.[19]

-

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) to the phthalimide ring can enhance antimicrobial activity. Studies have shown that tetra-brominated derivatives are often more effective than their tetra-chlorinated counterparts.[2]

Neuroprotective and Cholinesterase Inhibitory Activity

Derivatives of isoindoline-1,3-dione are being actively investigated as therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[20] Their neuroprotective effects stem from multiple mechanisms, including antioxidant activity and the inhibition of key enzymes involved in neurotransmitter degradation.[20][21]

Mechanism of Action: A key strategy in Alzheimer's therapy is to boost the levels of the neurotransmitter acetylcholine. Isoindoline-1,3-dione derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine.[22][23] The phthalimide moiety itself is known to interact with the peripheral anionic site of AChE, making it an excellent pharmacophore for inhibitor design.[22] Additionally, some derivatives exhibit neuroprotective effects by protecting neuronal-like cells from oxidative stress, reducing intracellular reactive oxygen species, and upregulating antioxidant gene expression through the NRF2 signaling pathway.[20]

Quantitative Cholinesterase Inhibition Data

| Compound Series | Target | IC50 |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (7a, 7f) | AChE | 2.1 µM |

| 2-(diethylaminoalkyl) derivatives (6-7 methylene linker) | AChE | 0.9 - 19.5 µM |

| N-benzylpiperidinylamine derivatives | AChE | 87 nM (best compound) |

| N-benzylpiperidinylamine derivatives | BuChE | 7.76 µM (best compound) |

Experimental Protocols

Protocol 1: General Synthesis of an N-Substituted Isoindoline-1,3-dione Derivative

This protocol describes the synthesis of 2-(2-hydroxyethyl)isoindoline-1,3-dione, a representative example of the condensation reaction.[6]

Materials:

-

3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol)

-

Ethanolamine (1 mmol)

-

Toluene (10 mL)

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Standard glassware

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

To the flask, add 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol) and toluene (10 mL).

-

Begin stirring the solution.

-

Add ethanolamine (1 mmol) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 36 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a general procedure for assessing the anticancer activity of synthesized derivatives against a cancer cell line (e.g., A549) using the MTT assay.[10]

Materials:

-

A549 human lung adenocarcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

Synthesized isoindoline-1,3-dione derivatives (dissolved in DMSO to make stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds (e.g., ranging from 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The isoindoline-1,3-dione scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to be decorated with a vast array of functional groups have enabled its exploration across a wide range of therapeutic targets. From potent anticancer agents to novel anti-inflammatory, antimicrobial, and neuroprotective compounds, the phthalimide core continues to yield promising drug candidates.

Future research will likely focus on several key areas. The development of more selective derivatives, particularly for kinase and COX enzyme inhibition, will be crucial to minimize off-target effects and improve safety profiles. The synthesis of hybrid molecules that combine the phthalimide core with other known pharmacophores remains a promising strategy for developing multi-target agents, which could be particularly effective for complex diseases like cancer and neurodegeneration. As our understanding of the underlying biology of these diseases deepens, the rational design of next-generation isoindoline-1,3-dione derivatives will undoubtedly play a significant role in the future of medicine.

References

- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Deriv

- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line.

- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed.

- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Deriv

- Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell popul

- 40 synthesis of novel isoindoline-1,3-dione n-deriv

- The Multifaceted Biological Activities of Isoindoline-1,3-dione Deriv

- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC - PubMed Central.

- Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Public

- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop

- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry.

- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups.

- Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Deriv

- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)

- Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Deriv

- Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. JOURNAL OF ADVANCES IN CHEMISTRY.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central.

- Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione deriv

- Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - MDPI.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI.

- (PDF) A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl)

- A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 16. mdpi.com [mdpi.com]

- 17. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]

- 19. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 20. tandfonline.com [tandfonline.com]

- 21. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. printo.2promojournal.com [printo.2promojournal.com]

Starting materials for synthesizing 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

An In-Depth Technical Guide to the Starting Materials for Synthesizing 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Introduction

This compound, also known as N-(3-bromo-2-oxopropyl)phthalimide, is a valuable bifunctional molecule serving as a key intermediate in synthetic organic chemistry. Its structure incorporates a protected primary amine in the form of a phthalimide group and a reactive α-haloketone moiety. This combination makes it a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds, peptidomimetics, and other complex molecular architectures of interest to drug development professionals. This guide provides an in-depth analysis of the selection of starting materials and the underlying synthetic strategy, grounded in established chemical principles and field-proven methodologies.

Primary Synthetic Pathway: The Gabriel Synthesis Approach

The most direct and reliable method for preparing this compound is a modification of the Gabriel synthesis.[1][2] This classical reaction provides an efficient means of forming primary amines via the alkylation of phthalimide, effectively preventing the over-alkylation often observed in direct reactions between alkyl halides and ammonia or primary amines.[3][4] In this context, the strategy is adapted not to liberate the primary amine, but to construct the stable N-alkylated phthalimide target molecule itself.

Core Principle & Reaction Mechanism

The synthesis hinges on the nucleophilic substitution (SN2) reaction between a phthalimide salt and a suitable alkyl halide.[5][6] The nitrogen atom of the phthalimide is first deprotonated by a base to form the phthalimide anion, a potent nucleophile.[4] This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form a new carbon-nitrogen bond.

The key steps are:

-

Deprotonation: A base abstracts the acidic N-H proton of phthalimide (pKa ≈ 8.3) to generate the resonance-stabilized phthalimide anion.[4]

-

Nucleophilic Attack: The phthalimide anion attacks the primary alkyl halide in a classic SN2 mechanism.[6][7]

-

Product Formation: The displacement of the halide results in the formation of the N-alkylated phthalimide product.

Caption: General workflow for the Gabriel synthesis of the target compound.

In-Depth Analysis of Starting Materials

The success of the synthesis is critically dependent on the judicious selection of two core components: the phthalimide-derived nucleophile and the C3-bromo-ketone electrophile.

The Phthalimide Nucleophile: Pre-formed vs. In Situ Generation

The nucleophilic component can be introduced in two ways:

-

Potassium Phthalimide (Pre-formed Salt): This is the classical Gabriel reagent.[2] Using the commercially available, pre-formed salt offers simplicity and ensures the nucleophile is readily available for the reaction. It is typically a stable, easy-to-handle solid.

-

Phthalimide + Base (In Situ Generation): Alternatively, the phthalimide anion can be generated in situ by reacting phthalimide with a suitable base directly in the reaction vessel.[8] This approach avoids the need to purchase or separately prepare the potassium salt.

| Method | Base | Advantages | Disadvantages |

| Pre-formed Salt | N/A | High purity, reliable, simplifies reaction setup. | May be more expensive than phthalimide. |

| In Situ Generation | KOH, K₂CO₃ | Cost-effective, uses common lab reagents. | Requires careful drying of reagents and solvent to avoid introducing water, which can hydrolyze the product or react with the base. |

Protocol Insight: For robust and reproducible results, particularly at scale, the use of pre-formed potassium phthalimide is often preferred. For smaller-scale or exploratory work, the in situ method is a practical alternative. The reaction of phthalimide with potassium hydroxide in absolute ethanol is a standard method for preparing the salt if needed.[9]

The C3 Electrophile: Choosing the Alkylating Agent

The electrophile must provide the 3-bromo-2-oxopropyl fragment. The most logical and commonly implied starting material for this is 1,3-dibromoacetone .

Properties and Reactivity: 1,3-dibromoacetone is a potent bifunctional electrophile and lachrymator. It contains two primary C-Br bonds, both activated by the adjacent carbonyl group, making them excellent substrates for SN2 reactions.

Controlling Selectivity: The primary challenge when using a di-halogenated substrate is achieving mono-alkylation and avoiding the formation of the di-substituted byproduct (where two phthalimide molecules react with one molecule of 1,3-dibromoacetone). The standard strategy to favor mono-alkylation is to use a stoichiometric excess of the di-halide reagent.

Experimental Protocol: Synthesis via Potassium Phthalimide and 1,3-Dibromoacetone

This protocol represents a standard approach based on the principles of the Gabriel synthesis.[8]

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium phthalimide (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. DMF is the solvent of choice as its polar aprotic nature effectively solvates the potassium cation while leaving the phthalimide anion highly reactive for the SN2 attack.[8][10]

-

Reagent Addition: Dissolve 1,3-dibromoacetone (1.5-2.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of potassium phthalimide at room temperature. The use of excess dibromoacetone is crucial to minimize the formation of the di-substituted byproduct.

-

Reaction: Gently heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. The product will precipitate as a solid.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

| Parameter | Rationale (E-E-A-T) |

| Solvent | Anhydrous DMF |

| Temperature | 50-60 °C |

| Stoichiometry | Excess 1,3-dibromoacetone |

| Atmosphere | Inert (Nitrogen) |

Alternative Strategy: The Protected Ketone Approach

While direct alkylation with 1,3-dibromoacetone is the most straightforward route, the reactivity of the α-haloketone product could potentially lead to side reactions under certain conditions. A more conservative, albeit longer, approach involves using a protected version of the ketone.

-

Starting Material: 1,3-Dibromo-2,2-dimethoxypropane . This is the dimethyl acetal of 1,3-dibromoacetone.[11][12]

-

Rationale: The acetal functional group is stable under the basic/neutral conditions of the Gabriel alkylation. This strategy protects the ketone from potential nucleophilic attack during the C-N bond formation.

-

Process: The synthesis would proceed in two steps:

-

Alkylation: Reaction of potassium phthalimide with 1,3-dibromo-2,2-dimethoxypropane.

-

Deprotection: Mild acidic hydrolysis (e.g., with aqueous HCl) of the resulting N-alkylated acetal to reveal the ketone and yield the final product.

-

Caption: Workflow for the protected ketone synthetic strategy.

This two-step approach adds complexity but can be advantageous if the direct route proves to be low-yielding due to product instability or side reactions.

Conclusion

The synthesis of this compound is most efficiently achieved via the Gabriel synthesis. The selection of starting materials is critical and offers some flexibility. For a direct, single-step conversion, the reaction between potassium phthalimide and an excess of 1,3-dibromoacetone in a polar aprotic solvent like DMF is the recommended pathway. This method is robust, relies on well-established principles, and is amenable to scale-up. For syntheses where maximizing purity and avoiding potential side reactions involving the ketone are paramount, a two-step approach using a protected electrophile such as 1,3-dibromo-2,2-dimethoxypropane provides a reliable, albeit more laborious, alternative. The choice between these strategies will depend on the specific requirements of the researcher, including scale, purity needs, and available resources.

References

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

- Sheehan, J. C., & Bolhofer, W. A. (1950). A New Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2787.

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

-

Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 107-109. [Link]

-

Organic Syntheses. (1932). Phthalimide, N-(2-bromoethyl). Coll. Vol. 2, p.85. [Link]

-

PubChem. 3-Bromo-1,1-dimethoxypropan-2-one. National Center for Biotechnology Information. [Link]

-

PatSnap Eureka. (2015). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. CN104803816A. [Link]

-

Chemistry Steps. The Gabriel Synthesis of Primary Amines. [Link]

-

Organic Chemistry Portal. Gabriel Synthesis. [Link]

-

Khan Academy. Gabriel phthalimide synthesis. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Gabriel Synthesis [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]

- 12. 3-Bromo-1,1-dimethoxypropan-2-one | C5H9BrO3 | CID 12003567 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Introduction

2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione, also commonly referred to as N-(3-bromo-2-oxopropyl)phthalimide, is a key bifunctional molecule in synthetic organic chemistry. Possessing both a reactive α-bromoketone moiety and a stable phthalimide protecting group, it serves as a valuable building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, modified amino acids, and potential pharmaceutical agents. Its utility in drug development is noteworthy, as the phthalimide group is a well-known pharmacophore, and the α-bromoketone provides a site for facile nucleophilic substitution, enabling the construction of complex molecular architectures.[1]

This guide provides a comprehensive analysis of the spectroscopic data for this compound. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a detailed interpretation grounded in fundamental principles and comparative analysis with analogous structures. This document is designed to empower researchers, scientists, and drug development professionals to unambiguously identify and characterize this compound, ensuring the integrity of their synthetic and analytical workflows.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the accurate assignment of spectroscopic signals. The structure below is numbered to facilitate the discussion of NMR spectral data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the phthalimide and α-bromoketone moieties.

Experimental Protocol: Acquiring the IR Spectrum

A standard and reliable method for obtaining a high-quality IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry approximately 1-2 mg of the sample and 100-200 mg of spectroscopic grade potassium bromide (KBr) to remove any residual moisture, which can interfere with the spectrum (broad O-H band).

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Interpretation of Characteristic Absorption Bands

The key to interpreting the spectrum lies in recognizing the distinct vibrational modes of the molecule's functional groups. A theoretical and experimental study on phthalimide and N-bromophthalimide provides a strong basis for these assignments.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale and Mechanistic Insight |

| 3100–3000 | Medium-Weak | Aromatic C-H Stretch | These absorptions are characteristic of the C-H stretching vibrations on the benzene ring. Their position just above 3000 cm⁻¹ is a hallmark of sp²-hybridized carbon-hydrogen bonds.[4] |

| ~2960, ~2930 | Weak | Aliphatic C-H Stretch | These bands correspond to the asymmetric and symmetric stretching vibrations of the two methylene (CH₂) groups in the propyl chain. |

| ~1775 | Strong | Imide C=O Stretch (Asymmetric) | The phthalimide group exhibits two distinct carbonyl stretching bands due to the mechanical coupling of the two C=O oscillators. The asymmetric stretch always appears at a higher frequency.[5][6] |

| ~1715 | Very Strong | Imide C=O (Symmetric) & Ketone C=O Stretch | This intense, and likely broadened, band is a composite of the symmetric imide C=O stretch and the ketone C=O stretch. The presence of the electronegative bromine atom on the α-carbon of the ketone slightly increases its stretching frequency compared to a simple alkyl ketone.[7][8] |

| 1610–1580 | Medium-Weak | Aromatic C=C Stretch | These bands arise from the skeletal stretching vibrations within the benzene ring. |

| ~1380 | Strong | C-N Stretch (Imide) | This absorption is characteristic of the stretching vibration of the C-N bond within the imide ring structure.[5] |

| ~1250 | Strong | C-CO-C Stretch (Ketone) | Corresponds to the stretching of the carbon framework around the ketone carbonyl. |

| ~720 | Strong | ortho-Disubstituted Benzene C-H Bend | This strong out-of-plane bending (wagging) vibration is highly characteristic of the four adjacent hydrogen atoms on the phthalimide's aromatic ring. |

| 650-550 | Medium | C-Br Stretch | The carbon-bromine stretching vibration is typically found in this lower frequency region of the spectrum. |

Self-Validation: The presence of three distinct carbonyl environments (two imide, one ketone) is strongly suggested by the intense and somewhat complex absorption pattern between 1775 cm⁻¹ and 1710 cm⁻¹. The simultaneous observation of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the presence of both structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure, confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Key parameters to set include an appropriate pulse angle (e.g., 30-45 degrees), a sufficient number of scans (e.g., 8-16) for good signal-to-noise, and a relaxation delay (e.g., 1-2 seconds).

-

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

-

The spectrum is expected to show three distinct signals corresponding to the aromatic protons and the two methylene groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Atom #) | Rationale and Field-Proven Insights |

| 7.92 – 7.86 | Multiplet | 2H | Aromatic (H on C3, C4) | The protons ortho to the carbonyl groups are deshielded due to the electron-withdrawing anisotropic effect of the C=O bonds, causing them to resonate at a lower field. They appear as a complex multiplet, often resembling a doublet of doublets. |

| 7.80 – 7.74 | Multiplet | 2H | Aromatic (H on C2, C5) | These protons, meta to the carbonyls, are slightly less deshielded and resonate at a slightly higher field. They couple with the adjacent ortho protons, resulting in a multiplet. Together, these two signals form a characteristic AA'BB' system for the phthalimide group. |

| 4.85 | Singlet | 2H | N-CH₂-CO (H on C10) | This methylene group is flanked by the electron-withdrawing phthalimide nitrogen and the ketone carbonyl group. This strong deshielding effect shifts the signal significantly downfield. The absence of adjacent protons results in a sharp singlet.[9] |

| 4.40 | Singlet | 2H | CO-CH₂-Br (H on C12) | This methylene group is deshielded by both the adjacent ketone carbonyl and the highly electronegative bromine atom. This environment typically places the signal in this region. The lack of proton neighbors results in a singlet. |

Trustworthiness: The integration ratio of 2:2:2:2 (or simplified to 1:1:1:1 for the aromatic region and 1:1 for the aliphatic) would perfectly match the 8 protons in the molecule. The singlet nature of the two methylene signals is a crucial piece of evidence confirming the -CH₂-CO-CH₂- connectivity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition:

-

Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.

-

A standard proton-decoupled sequence is used, which results in all carbon signals appearing as singlets.[10]

-

A significantly larger number of scans (e.g., 256 or more) is required compared to ¹H NMR.

-

Due to the symmetry of the phthalimide group, 8 distinct carbon signals are expected.

| Chemical Shift (δ, ppm) | Assignment (Atom #) | Rationale and Mechanistic Insight |

| ~201.5 | Ketone C=O (C11) | Ketone carbonyl carbons are highly deshielded and typically resonate well above 200 ppm. This is the most downfield signal in the spectrum.[11] |

| ~167.2 | Imide C=O (C7, C8) | The two imide carbonyl carbons are equivalent due to symmetry and resonate in the characteristic range for amides and imides. This chemical shift is consistent with data for other N-substituted phthalimides.[12] |

| ~134.8 | Aromatic CH (C3, C4) | These aromatic carbons are deshielded by the adjacent carbonyl groups. |

| ~131.9 | Quaternary Aromatic C (C1, C6) | These are the two carbons of the benzene ring that are fused to the five-membered imide ring. As quaternary carbons, their signals are often of lower intensity. |

| ~124.1 | Aromatic CH (C2, C5) | These carbons are the least deshielded of the aromatic carbons. |

| ~48.5 | N-CH₂-CO (C10) | This aliphatic carbon is directly attached to the electronegative nitrogen and is adjacent to a carbonyl, placing it in this expected chemical shift range. |

| ~35.0 | CO-CH₂-Br (C12) | This carbon is influenced by both the adjacent carbonyl (α-effect) and the attached bromine atom, resulting in a signal in this region. |

Self-Validation: The ¹³C NMR data provides a powerful cross-validation of the structure. The observation of three signals in the carbonyl region, with one significantly downfield (~201 ppm), confirms the presence of both imide and ketone functionalities. The appearance of only three aromatic signals validates the C₂ᵥ symmetry of the phthalimide ring system. Finally, the two distinct aliphatic carbon signals are in perfect agreement with the proposed propyl chain structure.

Integrated Workflow: From Synthesis to Final Characterization

The spectroscopic analysis described above is the final and most critical step in a larger experimental workflow. A typical process for a researcher using this compound would be as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. printo.2promojournal.com [printo.2promojournal.com]

- 6. acgpubs.org [acgpubs.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. journals.plos.org [journals.plos.org]

A Technical Guide to the Stability and Storage of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione (CAS No. 6284-26-0). By examining the inherent chemical reactivity of its constituent functional groups—an α-bromoketone and a phthalimide moiety—this document outlines potential degradation pathways and provides field-proven insights for maintaining the compound's integrity. Detailed protocols for handling, storage, and forced degradation studies are presented to ensure the reliability and reproducibility of research and development activities involving this versatile chemical intermediate.

Introduction: A Molecule of Two Halves

This compound is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two distinct reactive centers: a highly electrophilic α-bromoketone and a stable phthalimide-protected amino group. This unique combination allows for sequential or orthogonal chemical modifications, making it an attractive intermediate for the synthesis of complex molecules, including novel pharmaceutical agents.

However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. The α-bromoketone is a potent alkylating agent, while the phthalimide ring, though generally robust, can be cleaved under certain conditions. Understanding the interplay of these functionalities is paramount for ensuring the compound's stability, which directly impacts experimental outcomes, analytical accuracy, and the overall integrity of drug development programs. This guide provides a foundational understanding of the molecule's chemical liabilities and establishes best practices for its storage and handling.

Chemical Stability Profile: A Tale of Two Functional Groups

The stability of this compound is best understood by dissecting the reactivity of its two core components.

The α-Bromoketone Moiety: The Reactive Center

The α-bromoketone is the primary locus of reactivity and potential instability. The electron-withdrawing effect of the adjacent carbonyl group significantly polarizes the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity gives rise to several potential degradation pathways.

-

Susceptibility to Nucleophiles: The compound is highly reactive towards a wide range of nucleophiles, including water, alcohols, amines, and even weak bases. This reactivity is the basis for its synthetic utility but also a primary stability concern. Exposure to nucleophilic reagents or solvents will lead to the displacement of the bromide ion.

-

Base-Mediated Degradation: The Favorskii Rearrangement: In the presence of a base (e.g., hydroxide, alkoxides, or amines), α-haloketones can undergo the Favorskii rearrangement.[2][3][4][5][6] This reaction proceeds through a cyclopropanone intermediate, ultimately leading to the formation of a carboxylic acid derivative, which in this case would be a rearranged isoindoline-1,3-dione substituted carboxylic acid or its ester/amide. This represents a significant structural alteration and a critical degradation pathway to monitor.

-

Elimination Reactions: Under basic conditions, elimination of hydrogen bromide can occur to form the corresponding α,β-unsaturated ketone, 2-(2-oxoprop-2-en-1-yl)isoindoline-1,3-dione.[7]

The Phthalimide Moiety: The Protective Shield

The phthalimide group serves as a robust protecting group for the primary amine. Generally, it is stable under neutral and mildly acidic conditions. However, it is not completely inert and can be cleaved under specific, typically harsh, conditions.

-

Hydrolysis: The imide bonds are susceptible to hydrolysis under strongly acidic or basic conditions, which would open the phthalimide ring to form a phthalamic acid derivative.[8][9][10] The rate of base-catalyzed hydrolysis of phthalimide itself has a reported half-life of approximately 1.6 days at pH 7, indicating that prolonged exposure to even neutral aqueous conditions could be detrimental.[11]

-